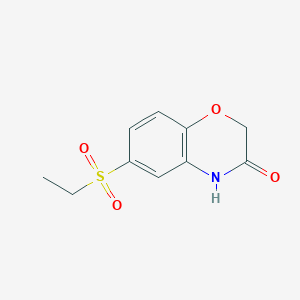

6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

CAS No.: 874774-43-3

Cat. No.: VC2335537

Molecular Formula: C10H11NO4S

Molecular Weight: 241.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874774-43-3 |

|---|---|

| Molecular Formula | C10H11NO4S |

| Molecular Weight | 241.27 g/mol |

| IUPAC Name | 6-ethylsulfonyl-4H-1,4-benzoxazin-3-one |

| Standard InChI | InChI=1S/C10H11NO4S/c1-2-16(13,14)7-3-4-9-8(5-7)11-10(12)6-15-9/h3-5H,2,6H2,1H3,(H,11,12) |

| Standard InChI Key | CLBHSYOAMTZTBM-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 |

| Canonical SMILES | CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 |

Introduction

Chemical Structure and Properties

Structural Features

6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one belongs to the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives, which feature a heterocyclic structure consisting of a benzene ring fused with an oxazine ring. The compound is characterized by the presence of an ethylsulfonyl group (CH₃CH₂SO₂-) at the 6-position of the benzoxazinone scaffold. This functional group significantly influences the compound's physicochemical properties and biological activities due to its electronic and steric effects on the core structure. The ethylsulfonyl moiety contributes to enhanced solubility and binding affinity to target proteins compared to unsubstituted benzoxazinone derivatives.

Physical and Chemical Properties

The molecular formula of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is C₁₁H₁₁NO₄S, with a molecular weight that can be calculated based on its atomic composition. As a derivative of 2H-1,4-benzoxazin-3(4H)-one, it shares some structural similarities with 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, which has a documented molecular weight of 303.76 g/mol . The compound typically presents as a solid at room temperature and exhibits solubility in polar organic solvents such as methanol, which is consistent with other benzoxazinone derivatives described in the literature .

Synthesis Methods and Characterization

General Synthetic Approaches

The synthesis of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one can be approached through several routes that are commonly employed for benzoxazinone derivatives. One established method involves the reaction of appropriately substituted anilines with haloester compounds, followed by cyclization to form the oxazine ring. The ethylsulfonyl group can be introduced either through direct sulfonylation of a pre-formed benzoxazinone scaffold or by using starting materials that already contain this functional group .

Specific Synthetic Pathways

Drawing from synthetic strategies used for related compounds, a potential synthetic route might involve:

-

Starting with a 6-position substituted aniline containing an ethylsulfonyl group

-

Reacting this with an appropriate haloester under basic conditions

-

Subsequent cyclization to form the benzoxazinone core structure

Characterization of the final compound would typically involve spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, similar to the methods described for other 2H-1,4-benzoxazin-3(4H)-one derivatives in the literature .

Biological Activities and Mechanisms

Anti-inflammatory Properties

Based on studies of structurally related benzoxazinone derivatives, 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one may exhibit significant anti-inflammatory properties. Research on similar compounds has demonstrated their ability to reduce inflammation in microglial cells, which are crucial components of the brain's immune system. For instance, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to effectively reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production and decrease the transcription levels of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α .

Antioxidant Effects and Signaling Pathway Activation

The 2H-1,4-benzoxazin-3(4H)-one scaffold has demonstrated significant capabilities in activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Studies on related compounds have shown that they can reduce LPS-induced reactive oxygen species (ROS) production and alleviate microglial inflammation through this pathway . The ethylsulfonyl group at the 6-position of the benzoxazinone core could potentially enhance these effects by improving the compound's ability to interact with key proteins in the pathway, such as Keap1, which regulates Nrf2 degradation.

Structure-Activity Relationships

Impact of the Ethylsulfonyl Group

The presence of the ethylsulfonyl group at the 6-position significantly influences the biological activity of the compound. Sulfonyl groups generally enhance water solubility and can form hydrogen bonds with protein binding sites, potentially improving target engagement. Comparative studies with other substituted benzoxazinones would be valuable in establishing precise structure-activity relationships for this compound class .

Comparison with Related Compounds

When comparing 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one with its 2-(2-chloroethyl) derivative (2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one), the absence of the 2-(2-chloroethyl) group likely results in altered physicochemical properties and potentially different biological activities. The chloroethyl group in the related compound provides an additional site for chemical modification and could affect protein binding and metabolic stability .

Applications in Pharmaceutical Research

Neurodegenerative Disease Research

The 2H-1,4-benzoxazin-3(4H)-one scaffold has been widely utilized in developing treatments for neurodegenerative diseases, suggesting that 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one may hold promise in this area . The compound's potential ability to modulate microglial activation and reduce neuroinflammation could be particularly relevant for conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where chronic inflammation contributes to disease progression.

Analytical Methods for Identification and Quantification

Spectroscopic Analysis

Identification and characterization of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one typically employ various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, can provide detailed structural information about the compound . Mass spectrometry is useful for confirming the molecular weight and fragmentation pattern, while infrared spectroscopy can identify key functional groups such as the carbonyl (C=O) in the oxazinone ring and the sulfonyl (SO₂) moiety.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for monitoring reactions involving benzoxazinone derivatives and for assessing their purity. For 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, a solvent system of chloroform:methanol in a ratio of 9.5:0.5 might be suitable for TLC analysis, similar to what has been reported for related compounds .

Comparative Studies with Other Benzoxazinone Derivatives

Activity Comparison Table

The following table presents a comparative analysis of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one with related benzoxazinone derivatives based on their structural features and potential biological activities:

Structural Features Affecting Activity

The position and nature of substituents on the 2H-1,4-benzoxazin-3(4H)-one scaffold significantly impact biological activity. The ethylsulfonyl group at the 6-position in 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one likely influences:

-

Electron distribution across the molecule, affecting binding to target proteins

-

Lipophilicity and water solubility, impacting pharmacokinetic properties

-

Steric hindrance, potentially determining selectivity for specific binding sites

Studies on related compounds have shown that modifications at the 6-position can significantly alter anti-inflammatory and antioxidant properties .

Future Research Directions

Optimization Strategies

Future research on 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one could focus on:

-

Systematic structure-activity relationship studies to optimize anti-inflammatory and antioxidant activities

-

Investigation of additional substitutions at other positions of the benzoxazinone scaffold to enhance potency and selectivity

-

Exploration of hybrid molecules combining the benzoxazinone core with other pharmacophores

These approaches could lead to the development of more effective compounds for treating inflammatory and neurodegenerative conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume